5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid
Overview
Description
5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid is an organic compound. It is a white, crystalline solid that is soluble in water and polar organic solvents. The molecular formula is C7H4ClFO4S and the molecular weight is 238.62 .
Synthesis Analysis
The synthesis of 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid or similar compounds typically involves a chlorosulfonation reaction . For example, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid was synthesized by refluxing 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid with p-nitro aniline using dimethyl formamide as a solvent .Molecular Structure Analysis
The molecular structure of 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid can be represented by the SMILES stringOC(=O)c1cc(ccc1F)S(Cl)(=O)=O
. Chemical Reactions Analysis
The chemical reactions involving 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid or similar compounds are typically electrophilic in nature . For instance, chlorosulfonyl isocyanate, a compound with a similar chlorosulfonyl group, has been employed for the preparation of β-lactams .Scientific Research Applications
Environmental Science
Lastly, in environmental science, the compound’s derivatives can be explored for their ability to bind to pollutants. This could lead to the development of new methods for the removal of hazardous substances from water or soil.
Each of these applications leverages the unique chemical structure of 5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid , demonstrating its versatility and importance in scientific research. While the search results did not provide specific applications for this exact compound, the applications mentioned are based on the typical roles of similar chemical structures and functional groups in various fields of research .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chlorosulfonyl-2-fluoro-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-2-5(15(9,13)14)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFPOGZSQQUWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223258 | |
Record name | Benzoic acid, 5-(chlorosulfonyl)-2-fluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorosulfonyl)-2-fluoro-3-methylbenzoic acid | |
CAS RN |
1394040-67-5 | |
Record name | Benzoic acid, 5-(chlorosulfonyl)-2-fluoro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-(chlorosulfonyl)-2-fluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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